molecular formula C14H11N5O B11047019 N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide

N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide

Cat. No.: B11047019
M. Wt: 265.27 g/mol
InChI Key: CYWGMBINXFNNNG-UHFFFAOYSA-N
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Description

N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with phenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate and ammonium acetate to yield the desired triazole derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide is unique due to its combined triazole and pyridine-3-carboxamide structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, agriculture, and materials science .

Properties

Molecular Formula

C14H11N5O

Molecular Weight

265.27 g/mol

IUPAC Name

N-phenyl-6-(1,2,4-triazol-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H11N5O/c20-14(18-12-4-2-1-3-5-12)11-6-7-13(15-8-11)19-9-16-17-10-19/h1-10H,(H,18,20)

InChI Key

CYWGMBINXFNNNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=NN=C3

Origin of Product

United States

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